molecular formula C43H30N10Na4O16S4 B15186610 Tetrasodium 7,7'-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-1-sulphonate) CAS No. 42972-25-8

Tetrasodium 7,7'-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-1-sulphonate)

Cat. No.: B15186610
CAS No.: 42972-25-8
M. Wt: 1163.0 g/mol
InChI Key: LCVMEOAZQPQYKC-UHFFFAOYSA-J
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Description

This compound is a tetrasodium salt featuring a central 1,3,5-triazine ring substituted with phenylamino groups, bridged via diimino linkages to two naphthalene sulphonate moieties. Each naphthalene unit is further functionalized with azo groups linked to 4-methoxy-2-sulphonatophenyl substituents.

The compound’s synthesis likely involves sequential nucleophilic substitution reactions on triazine dichloride intermediates, followed by diazo coupling and sulphonation steps. Spectral characterization (e.g., IR, NMR) would confirm the presence of key functional groups:

  • Triazine ring: Stretching vibrations in IR (~1550–1600 cm⁻¹ for C=N) and characteristic ¹³C-NMR shifts (~165–170 ppm).
  • Azo groups: Strong UV-Vis absorbance in the 400–600 nm range due to π→π* transitions.
  • Sulphonate groups: Broad IR bands at ~1040–1200 cm⁻¹ (S=O stretching) .

Properties

CAS No.

42972-25-8

Molecular Formula

C43H30N10Na4O16S4

Molecular Weight

1163.0 g/mol

IUPAC Name

tetrasodium;7-[[4-anilino-6-[[5-hydroxy-6-[(4-methoxy-2-sulfonatophenyl)diazenyl]-8-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C43H34N10O16S4.4Na/c1-68-25-10-14-31(37(18-25)72(62,63)64)50-52-33-20-35(70(56,57)58)29-16-23(8-12-27(29)39(33)54)45-42-47-41(44-22-6-4-3-5-7-22)48-43(49-42)46-24-9-13-28-30(17-24)36(71(59,60)61)21-34(40(28)55)53-51-32-15-11-26(69-2)19-38(32)73(65,66)67;;;;/h3-21,54-55H,1-2H3,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H3,44,45,46,47,48,49);;;;/q;4*+1/p-4

InChI Key

LCVMEOAZQPQYKC-UHFFFAOYSA-J

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=CC(=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC6=CC7=C(C=C(C(=C7C=C6)O)N=NC8=C(C=C(C=C8)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 7,7’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-1-sulphonate) typically involves multiple steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline under controlled conditions.

    Azo Coupling Reaction: The triazine core is then subjected to azo coupling with 4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-1-sulphonate. This step involves diazotization of the aromatic amine followed by coupling with the naphthalene derivative.

    Sulfonation: The final step involves sulfonation to introduce sulfonate groups, enhancing the solubility of the compound in water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large batch reactors are used to carry out the reactions under controlled temperatures and pressures.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino and azo groups.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The triazine core can undergo substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.

    Reducing Agents: Sodium dithionite and zinc dust are used for reduction reactions.

    Substitution Reagents: Nucleophiles such as amines and thiols are used for substitution reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the phenylamino and azo groups.

    Reduction Products: Amines formed from the cleavage of azo bonds.

    Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a dye in textile and paper industries due to its vibrant color and stability.

    Analytical Chemistry: Employed as a reagent in colorimetric analysis for detecting various ions and compounds.

Biology

    Biological Staining: Used in histology and cytology for staining tissues and cells, providing contrast for microscopic examination.

Medicine

    Diagnostic Tools: Utilized in diagnostic assays and tests due to its colorimetric properties.

Industry

    Textile Industry: Widely used as a dye for fabrics, providing long-lasting and vibrant colors.

    Paper Industry: Used in the paper industry for coloring paper products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets include various substrates in the textile and paper industries, where it binds to fibers and other materials, imparting color through physical and chemical interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazine-based azo dyes with sulphonate functionalities. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Key Substituents Molecular Weight Key Applications / Properties
Target Compound (CAS: 72906-25-3) Phenylamino-triazine core; naphthalene-azo-methoxy-sulphonatophenyl ~1200–1300 g/mol High aqueous solubility; potential textile dye or metal chelator.
Tetrasodium 3,3'-[(4-methylphenylene)bis(imino-triazine)]bisnaphthalene-1,5-disulphonate (72906-25-3) Methylphenylene linker; chloro-triazine substituents ~1100–1200 g/mol Enhanced thermal stability; used in dye-sensitized solar cells.
Tetrasodium 2-[[8-[[4-[(4-chlorophenyl)amino]-6-fluoro-triazin-2-yl]amino]naphthyl]azo]naphthalene-1,5-disulphonate (70833-54-4) Chlorophenylamino-fluoro-triazine ~1000–1100 g/mol Fluorescent properties; applied in bioimaging.
Tetrasodium 3,3'-[(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(azo)]bis[5-acetylamino-4-hydroxynaphthalene-2,7-disulphonate] (67906-44-9) Dimethoxybiphenyl-azo linker ~1076 g/mol Superior lightfastness; used in inkjet printing.
Tetrasodium 5-[...]-2-nitrobenzenesulfonate (94158-42-6) Nitro-substituted phenylazo groups; multi-sulphonates ~1400–1500 g/mol High affinity for cellulose; textile dye with wash-fastness.

Table 2: Spectral and Stability Data

Compound UV-Vis λmax (nm) IR Key Bands (cm⁻¹) Thermal Decomposition (°C) Solubility (g/L, H₂O)
Target Compound 520–540 (azo) 1255 (C=S), 1680 (C=O), 1040 (S=O) 250–300 >100
70833-54-4 480–500 1247 (C=S), 1650 (C=N), 1025 (S=O) 220–260 80–90
67906-44-9 550–570 1260 (C=S), 1700 (C=O), 1080 (S=O) 280–320 120–130
94158-42-6 580–600 1270 (C=S), 1660 (C=N), 1100 (S=O) 300–350 90–100

Key Findings:

Structural Influence on Solubility : The number and position of sulphonate groups directly correlate with aqueous solubility. The target compound’s four sulphonate groups ensure superior solubility (>100 g/L) compared to analogues with fewer sulphonates .

Thermal Stability : Compounds with halogenated triazine cores (e.g., 70833-54-4) exhibit lower thermal stability due to weaker C–Cl bonds, while methoxy or methyl substituents enhance stability .

Optical Properties : Extended conjugation (e.g., dimethoxybiphenyl in 67906-44-9) shifts λmax to higher wavelengths, critical for specific dye applications .

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